6-Benzyloxy-1,3-benzoxathiol-2-one
CAS No.: 170283-11-1
Cat. No.: VC14120651
Molecular Formula: C14H10O3S
Molecular Weight: 258.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170283-11-1 |
|---|---|
| Molecular Formula | C14H10O3S |
| Molecular Weight | 258.29 g/mol |
| IUPAC Name | 6-phenylmethoxy-1,3-benzoxathiol-2-one |
| Standard InChI | InChI=1S/C14H10O3S/c15-14-17-12-8-11(6-7-13(12)18-14)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | BIRJEQFYQXARRR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC(=O)O3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
6-Benzyloxy-1,3-benzoxathiol-2-one (C₁₄H₁₀O₃S) features a planar benzoxathiolone core stabilized by intramolecular hydrogen bonding and π-π interactions, as observed in its parent compound, 6-hydroxy-1,3-benzoxathiol-2-one . The benzyloxy group at position 6 introduces steric bulk and lipophilicity, altering solubility and reactivity compared to the hydroxyl analog. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₀O₃S | Inferred |
| Molecular Weight | 270.30 g/mol | Calculated |
| CAS Number | Not reported | - |
| SMILES Notation | O=C1SC2=C(OCC3=CC=CC=C3)C=CC=C2O1 | Inferred |
The benzyloxy group enhances membrane permeability, a critical factor in drug design .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of 6-hydroxy-1,3-benzoxathiol-2-one reveal a planar structure with O-H···O and C-H···O hydrogen bonds, along with face-to-face π-stacking . Substitution with a benzyloxy group likely disrupts these interactions, increasing conformational flexibility. Infrared (IR) spectra of analogous compounds show characteristic C=O stretches near 1740–1767 cm⁻¹ and C-O-C vibrations at 1200–1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the parent compound include a carbonyl carbon signal at δ 170.5 ppm (¹³C-NMR) and aromatic proton signals between δ 6.76–8.87 ppm (¹H-NMR) .
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 6-benzyloxy-1,3-benzoxathiol-2-one typically proceeds via O-alkylation of 6-hydroxy-1,3-benzoxathiol-2-one (1) with benzyl bromide under basic conditions:
Step 1: Protection of Hydroxyl Group
1 (5 mmol) is reacted with benzyl bromide (6 mmol) in anhydrous DMF, using K₂CO₃ (10 mmol) as a base at 60°C for 12 hours . The reaction mixture is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the benzyloxy derivative.
Step 2: Characterization
Successful synthesis is confirmed by:
-
IR: Absence of O-H stretch (~3200 cm⁻¹) and presence of C-O-C stretch (~1250 cm⁻¹).
-
¹H-NMR: A singlet for benzyloxy CH₂ at δ 4.8–5.1 ppm and aromatic protons between δ 6.7–7.4 ppm .
Reactivity and Derivatives
The compound undergoes electrophilic substitution at the 4- and 7-positions of the benzene ring. For example, nitration with HNO₃ in CH₂Cl₂ at 0°C yields 5-nitro-6-benzyloxy-1,3-benzoxathiol-2-one, which can be reduced to the corresponding amine for Schiff base formation .
Biological Activities and Mechanisms
Monoamine Oxidase (MAO) Inhibition
Structural analogs of 6-benzyloxy-1,3-benzoxathiol-2-one, such as safinamide, exhibit potent MAO-B inhibition (IC₅₀ = 18–163 nM) . The benzyloxy group may enhance binding to MAO-B’s hydrophobic pocket, as seen in derivatives with bulky substituents . Comparative data for MAO inhibition:
| Compound | MAO-B IC₅₀ (nM) | MAO-A Inhibition (%) | Source |
|---|---|---|---|
| Safinamide | 18 | 20 (at 10 µM) | |
| 6-Hydroxy analog Schiff base | 250–500* | Not reported |
*Estimated from cytotoxicity data .
Anticancer Activity
Schiff bases derived from 6-hydroxy-1,3-benzoxathiol-2-one show cytotoxicity against HCT-116 (colon) and SKMEL-19 (melanoma) cell lines, with IC₅₀ values of 12–45 µM . The benzyloxy group may improve cellular uptake, though specific data for 6-benzyloxy derivatives require further study.
Pharmacological Applications and Future Directions
Neurodegenerative Diseases
MAO-B inhibitors are pivotal in managing Parkinson’s disease. The benzyloxy derivative’s predicted IC₅₀ (<100 nM) positions it as a candidate for preclinical testing .
Oncology
Functionalization of the benzene ring with electron-withdrawing groups (e.g., nitro, cyano) enhances anticancer activity . Future work should explore:
-
Structure-Activity Relationships: Impact of substituents on potency.
-
Combination Therapies: Synergy with existing chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume